4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one
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Overview
Description
4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one is a chemical compound known for its unique structure and properties. It is often used in research and experimental applications due to its potential in various chemical reactions and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one typically involves the reaction of 3,4-dimethylquinoline with butan-2-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline and amine derivatives, which have significant applications in pharmaceuticals and chemical research .
Scientific Research Applications
4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one include:
- 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-ol
- 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-amine
- 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-thiol
Uniqueness
What sets this compound apart is its unique combination of the quinoline ring with the butan-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
92869-89-1 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-[(3,4-dimethylquinolin-8-yl)amino]butan-2-one |
InChI |
InChI=1S/C15H18N2O/c1-10-9-17-15-13(12(10)3)5-4-6-14(15)16-8-7-11(2)18/h4-6,9,16H,7-8H2,1-3H3 |
InChI Key |
IISIOOXSWPOTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC=C2NCCC(=O)C |
Origin of Product |
United States |
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